(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion : m/z 435.5 [M$$ ^+ $$]
- Fragments :
- m/z 318.2 (loss of C$$ _7$$H$$ _7$$N$$ _3$$O)
- m/z 189.0 (benzothiazole fragment) .
X-ray Crystallography and Miller Index Applications in Crystal Structure Determination
Crystallographic Data
Miller Index Analysis
The crystal faces (hkl) were indexed using Bragg’s law, revealing dominant planes:
- (011) : d-spacing = 3.45 Å
- (110) : d-spacing = 4.12 Å
- (002) : d-spacing = 5.89 Å
The piperidine ring adopts a chair conformation , while the benzothiazole and triazole rings are nearly coplanar (dihedral angle = 12.7°). Hydrogen bonds between N-H (piperidine) and O (methoxy) stabilize the lattice .
Comparative Structural Analysis with Benzothiazole-Triazole Hybrid Analogues
Key Structural Variations and Effects
| Feature | This Compound | Analogues (e.g., EVT-3049764 ) |
|---|---|---|
| Benzothiazole Substituent | 5-OCH$$ _3 $$ | 6-OCH$$ _3 $$ or H |
| Triazole Substituent | 2-phenyl | Unsubstituted or 4-methyl |
| Linker | Piperidine-ether | Piperidine-amide or direct bond |
- Electronic Effects : The 5-methoxy group on benzothiazole enhances electron density at C2, increasing nucleophilicity compared to 6-methoxy analogues .
- Steric Effects : The 2-phenyl group on triazole introduces steric hindrance, reducing rotational freedom compared to smaller substituents .
- Conformational Flexibility : The piperidine-ether linker allows greater torsional mobility than rigid amide linkers, influencing binding interactions .
Table 1. Comparative Crystallographic Parameters
| Compound | Space Group | Dihedral Angle (°) |
|---|---|---|
| This Compound | P2$$ _1 $$/c | 12.7 |
| EVT-3049764 | P$$ \overline{1} $$ | 18.9 |
| EVT-3121464 | C2/c | 9.4 |
The reduced dihedral angle in this compound suggests stronger π-π stacking between heterocycles compared to analogues .
Properties
IUPAC Name |
[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-29-17-7-8-20-18(13-17)24-22(31-20)30-16-9-11-26(12-10-16)21(28)19-14-23-27(25-19)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGVNHMZOKQCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 5-methoxybenzo[d]thiazole.
Attachment of the Piperidine Ring: The benzo[d]thiazole derivative is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidin-1-yl derivative.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the piperidin-1-yl derivative and phenyl azide to form the triazole ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzo[d]thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxy group.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and antimicrobial properties .
Medicine
In medicine, the compound is being investigated for its potential use in treating inflammatory diseases, bacterial infections, and certain types of cancer. Its ability to interact with specific molecular targets makes it a valuable compound for therapeutic research.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity profile makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to inhibit certain enzymes, while the triazole ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs, their substituents, and hypothesized bioactivities based on evidence:
Critical Structural and Functional Comparisons
Benzothiazole vs. Thiazole/Thiazolidinone
- The target compound’s 5-methoxybenzothiazole is distinct from simpler thiazole (e.g., ) or thiazolidinone (e.g., ) cores. Benzothiazoles are associated with enhanced bioactivity due to aromaticity and electron-rich sulfur, while thiazolidinones are known for antimicrobial properties via azo linkages .
Triazole vs. Oxadiazole/Azo Groups
- The 2-phenyl-1,2,3-triazole in the target compound offers metabolic stability and hydrogen-bonding capacity, contrasting with oxadiazole (e.g., ), which mimics carboxylates, or azo groups (e.g., ), which may confer photolability but enhance antimicrobial activity.
Piperidine vs. Piperazine
- The piperidinyloxy group in the target compound provides conformational rigidity and basicity, differing from piperazine in , which has additional nitrogen atoms for enhanced solubility and receptor interaction.
Hypothesized Pharmacological Advantages
Lipophilicity: The 5-methoxybenzothiazole and phenyltriazole groups likely improve membrane permeability compared to non-substituted analogs .
Metabolic Stability : The triazole ring reduces susceptibility to enzymatic degradation relative to azo-linked compounds .
Target Selectivity : The piperidine moiety may confer selectivity for enzymes or receptors overexpressed in diseased tissues, as seen in piperazine analogs .
Biological Activity
The compound (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structural components suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 435.5 g/mol. The structure features a piperidine ring linked to a benzo[d]thiazole moiety and a triazole unit, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1325684-00-1 |
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the thiazole and triazole rings suggests potential activity against cancer cells and microbial pathogens.
Potential Mechanisms:
- Enzyme Inhibition : Compounds containing thiazole and triazole rings often exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The piperidine structure may enhance binding affinity to neurotransmitter receptors, potentially leading to psychoactive effects or modulation of pain pathways.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | MCF-7 (Breast Cancer) | 1.61 ± 0.35 |
| Thiazole Derivative 2 | A549 (Lung Cancer) | 1.98 ± 0.22 |
Antimicrobial Activity
Compounds with triazole moieties have been noted for their antifungal and antibacterial properties. The ability of the triazole ring to form hydrogen bonds enhances its interaction with microbial enzymes, potentially leading to effective inhibition.
Study on Antitumor Efficacy
A study investigated the efficacy of various thiazole derivatives against human glioblastoma cells (U251). Among these compounds, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating promising antitumor activity.
Study on Antimicrobial Properties
Another study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans, revealing significant inhibition at low concentrations, which supports the potential use of these compounds in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
